1-(2-Methoxyethyl)-7-methyl-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione
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Overview
Description
1-(2-Methoxyethyl)-7-methyl-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by its unique structure, which includes a pyrido[2,3-D][1,3]oxazine core. The presence of both nitrogen and oxygen atoms in the ring system imparts distinct chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-7-methyl-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione can be achieved through several methods. One common approach involves the organocatalyzed [4 + 2] annulation of carbon dioxide (CO₂) or carbonyl sulfide (COS) with allenamides. This method yields the desired oxazine derivatives under mild reaction conditions, with high regio- and chemo-selectivity .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of Lewis base catalysts in the organocatalytic process allows for efficient and cost-effective production, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-7-methyl-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
1-(2-Methoxyethyl)-7-methyl-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-7-methyl-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. This interaction is facilitated by the unique structure of the oxazine ring, which allows for specific binding and activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyethyl)-7-phenyl-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione
- 1-(2-Methoxyethyl)-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione
Uniqueness
Compared to similar compounds, 1-(2-Methoxyethyl)-7-methyl-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione exhibits unique chemical properties due to the presence of the methoxyethyl and methyl groups.
Properties
IUPAC Name |
1-(2-methoxyethyl)-7-methylpyrido[2,3-d][1,3]oxazine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-7-3-4-8-9(12-7)13(5-6-16-2)11(15)17-10(8)14/h3-4H,5-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUDQVWTHGYSIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)OC(=O)N2CCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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